methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopentathiophene synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions involving thiophene derivatives.
Final coupling: The final step involves coupling the pyrazole and cyclopentathiophene fragments under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Shares the nitro and methyl groups but lacks the trifluoromethyl and thiophene moieties.
Trifluoromethylated pyrazoles: Similar in structure but may differ in biological activity and reactivity.
Uniqueness
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C16H15F3N4O5S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl 2-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H15F3N4O5S/c1-7-12(23(26)27)13(16(17,18)19)21-22(7)6-10(24)20-14-11(15(25)28-2)8-4-3-5-9(8)29-14/h3-6H2,1-2H3,(H,20,24) |
InChI Key |
APAZAVKCCURGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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